molecular formula C6H7NO4 B13169219 Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate

Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate

Cat. No.: B13169219
M. Wt: 157.12 g/mol
InChI Key: SIMNPDPAZCVJLC-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate is a heterocyclic organic compound that features an oxazole ring substituted with a hydroxymethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-(hydroxymethyl)propanoic acid with methyl chloroformate in the presence of a base, leading to the formation of the oxazole ring .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the oxazole ring and prevent side reactions. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity compared to its furan analogs. The presence of both hydroxymethyl and carboxylate ester groups allows for versatile chemical modifications and applications .

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C6H7NO4/c1-10-6(9)5-7-2-4(3-8)11-5/h2,8H,3H2,1H3

InChI Key

SIMNPDPAZCVJLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(O1)CO

Origin of Product

United States

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